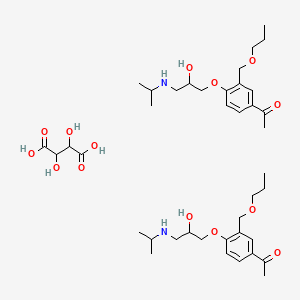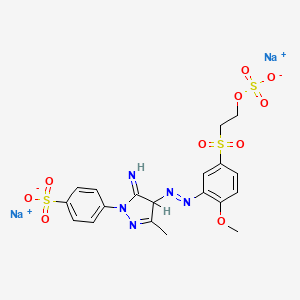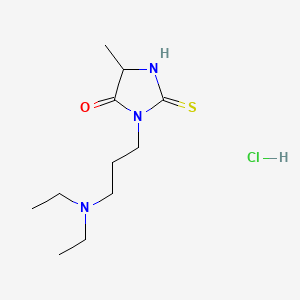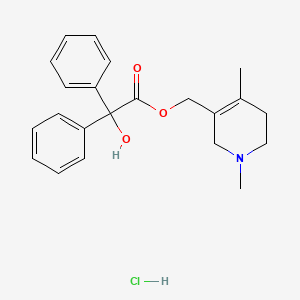
Benzilic acid, (1,4-dimethyl-1,2,5,6-tetrahydro-3-pyridyl)methyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzilic acid, (1,4-dimethyl-1,2,5,6-tetrahydro-3-pyridyl)methyl ester, hydrochloride is a chemical compound that belongs to the class of esters It is derived from benzilic acid and is characterized by the presence of a pyridyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of benzilic acid, (1,4-dimethyl-1,2,5,6-tetrahydro-3-pyridyl)methyl ester, hydrochloride typically involves the esterification of benzilic acid with (1,4-dimethyl-1,2,5,6-tetrahydro-3-pyridyl)methanol in the presence of a suitable catalyst. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The hydrochloride salt is then formed by treating the ester with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
Benzilic acid, (1,4-dimethyl-1,2,5,6-tetrahydro-3-pyridyl)methyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The pyridyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Benzilic acid and (1,4-dimethyl-1,2,5,6-tetrahydro-3-pyridyl)carboxylic acid.
Reduction: Benzilic alcohol and (1,4-dimethyl-1,2,5,6-tetrahydro-3-pyridyl)methanol.
Substitution: Various substituted pyridyl derivatives.
Aplicaciones Científicas De Investigación
Benzilic acid, (1,4-dimethyl-1,2,5,6-tetrahydro-3-pyridyl)methyl ester, hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of benzilic acid, (1,4-dimethyl-1,2,5,6-tetrahydro-3-pyridyl)methyl ester, hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release benzilic acid and the pyridyl alcohol, which may interact with various enzymes and receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Benzilic acid: The parent compound, known for its use in organic synthesis and pharmaceutical applications.
(1,4-dimethyl-1,2,5,6-tetrahydro-3-pyridyl)methanol: The alcohol counterpart, used in the synthesis of esters and other derivatives.
Benzilic acid esters: A class of compounds with similar structures but different substituents on the ester group.
Uniqueness
Benzilic acid, (1,4-dimethyl-1,2,5,6-tetrahydro-3-pyridyl)methyl ester, hydrochloride is unique due to the presence of the pyridyl group, which imparts specific chemical and biological properties
Propiedades
Número CAS |
102206-66-6 |
|---|---|
Fórmula molecular |
C22H26ClNO3 |
Peso molecular |
387.9 g/mol |
Nombre IUPAC |
(1,4-dimethyl-3,6-dihydro-2H-pyridin-5-yl)methyl 2-hydroxy-2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C22H25NO3.ClH/c1-17-13-14-23(2)15-18(17)16-26-21(24)22(25,19-9-5-3-6-10-19)20-11-7-4-8-12-20;/h3-12,25H,13-16H2,1-2H3;1H |
Clave InChI |
MBZTXAOMEGMBAD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(CN(CC1)C)COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


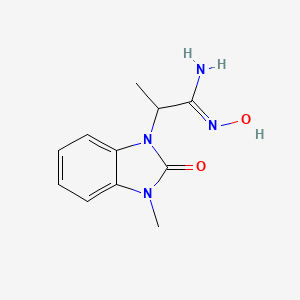


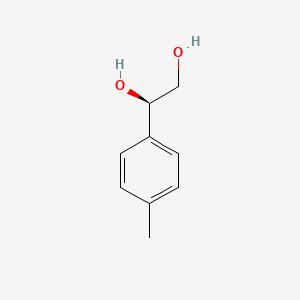
![2-(diethylamino)ethanol;[(1E,3E)-hexadeca-1,3-dienyl] hydrogen sulfate](/img/structure/B12775638.png)
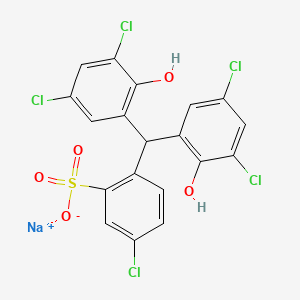
![(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol;phosphoric acid](/img/structure/B12775656.png)
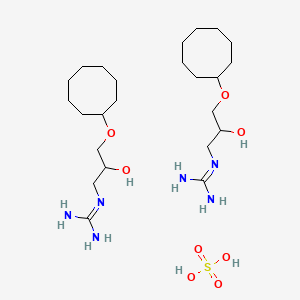
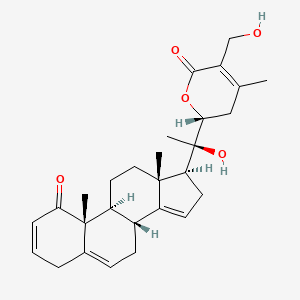
![N,N-diethyl-4-[(3-fluorophenyl)-piperidin-4-ylidenemethyl]benzamide;hydrochloride](/img/structure/B12775677.png)
